N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
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Overview
Description
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound that belongs to the class of pyridine derivatives These compounds are known for their significant biological and therapeutic value
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). This reaction is mild and metal-free . Another method involves the use of ethyl acetate as a solvent, with one-pot tandem cyclization/bromination promoted by TBHP .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The pyridine and pyrazole rings in the compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds share the pyridine ring and have been studied for their medicinal applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-9-11-19-10-7-13(18-19)12-6-4-5-8-16-12/h4-8,10H,9,11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCUQVPODOLGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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